molecular formula C15H25N3 B3073273 {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine CAS No. 1017426-36-6

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine

Cat. No.: B3073273
CAS No.: 1017426-36-6
M. Wt: 247.38 g/mol
InChI Key: LUWVOBAZKCYNOB-UHFFFAOYSA-N
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Description

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine is a chemical compound featuring a piperazine core substituted with a 2-methylbenzyl group and a propylamine chain. This structure classifies it as a high-value intermediate in organic synthesis and pharmaceutical research. Piperazine derivatives are of significant interest in drug discovery due to their versatile biological activities and ability to improve the pharmacokinetic properties of lead compounds. Compounds with similar structural motifs, particularly those combining the piperazine scaffold with an aminopropyl linker, have been extensively investigated for their potential interactions with the central nervous system. For instance, research on related 1,4-bis(3-aminopropyl)piperazine derivatives has highlighted their application in targeting neurodegenerative diseases, such as rectifying Tau protein metabolism for the potential treatment of Tauopathies like Alzheimer's disease . Furthermore, piperazine-based structures are commonly explored as key pharmacophores in the development of histamine H3 receptor antagonists, which represent a promising approach for cognitive enhancement in multifactorial conditions such as Alzheimer's disease . As a supplier, we provide this compound to the scientific community as a building block to support the development of novel therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound to explore new chemical spaces and advance their innovative drug discovery programs.

Properties

IUPAC Name

3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-5-2-3-6-15(14)13-18-11-9-17(10-12-18)8-4-7-16/h2-3,5-6H,4,7-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWVOBAZKCYNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Overview

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine derivative that has attracted attention for its potential applications in various scientific fields, particularly in medicinal chemistry. Characterized by a piperazine ring substituted with a 2-methylbenzyl group and a propylamine chain, this compound exhibits unique structural features that enable interactions with neurotransmitter systems, making it a candidate for therapeutic exploration.

Scientific Research Applications

The applications of this compound span several disciplines:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its role in modulating biological pathways associated with neurological disorders. Its structure suggests potential interactions with receptors involved in the central nervous system (CNS), particularly as an antagonist at α1-adrenergic receptors.
  • Pharmacological Studies : Research indicates that compounds with similar structures may exhibit antidepressant and anxiolytic effects, warranting further exploration of this compound in these contexts.

Organic Synthesis

  • Intermediate in Chemical Reactions : This compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new pharmaceuticals .
  • Chemical Behavior Studies : The versatility of this compound allows for a range of chemical reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Industrial Applications

  • Pharmaceutical Production : Utilized in the production of active pharmaceutical ingredients (APIs), particularly those targeting CNS disorders. Its unique properties make it suitable for large-scale synthesis and formulation .
  • Chemical Manufacturing : The compound's stability and reactivity profile make it an attractive candidate for various industrial applications beyond pharmaceuticals, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. For instance, it may block the phosphorylation of tau proteins, preventing their misfolding. Additionally, it can stimulate cellular mechanisms like macroautophagy, which helps clear and destroy misfolded proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Receptor Affinity

The table below compares structural features and receptor affinities of {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine with similar compounds:

Compound Name Piperazine Substituent Side Chain Key Receptor Targets (Ki, nM) Selectivity Ratio (DAT/σ1) Source
This compound 2-Methylbenzyl Propylamine DAT, σ1 (inferred) N/A
GBR 12909 Bis(4-fluorophenyl)amino Propanol DAT (Ki = 4.3–51) Up to 16-fold selectivity
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclodecan-1-amine 2-Methoxyphenyl Tricyclodecane-amine 5-HT1A (Ki = 12–25) N/A
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine 3-(Trifluoromethyl)phenyl Methylpropylamine σ1, DAT (inferred) N/A
{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine 3-Methylphenyl Propylamine N/A N/A
Key Observations:
  • Substituent Effects: The 2-methylbenzyl group in the target compound may favor interactions with hydrophobic pockets in DAT or σ1 receptors, similar to the bis(4-fluorophenyl)amino group in GBR 12909 .
  • Side Chain Modifications :
    • Propylamine chains (as in the target compound) improve membrane permeability compared to bulkier tricyclodecane derivatives (e.g., ), which may limit CNS penetration.

Pharmacological Activity

  • The target compound’s benzyl group may similarly enhance DAT affinity but requires experimental validation.
  • The absence of a methoxy group in the target compound likely shifts selectivity toward dopaminergic pathways.
  • Antimicrobial and Anticancer Potential: Chloroquine analogs with piperazine-propylamine motifs (e.g., ) demonstrate activity against MCF7 cell lines (IC50 = 1.2–3.5 µM), suggesting the target compound could be repurposed for oncology studies.

Biological Activity

{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine derivative that has garnered attention for its potential biological activities. Structurally, it features a propylamine chain linked to a piperazine ring, with a substitution at the piperazine nitrogen by a 2-methylbenzyl group. This unique configuration may facilitate interactions with various neurotransmitter systems, positioning it as a candidate for therapeutic applications, particularly in the central nervous system (CNS) modulation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Some studies suggest that piperazine derivatives exhibit antiviral properties, indicating that this compound may interact with viral mechanisms.
  • CNS Effects : Given its structural similarity to other CNS-active compounds, it may influence neurotransmitter systems, particularly those involved in mood and anxiety regulation.
  • Potential for Anticancer and Anti-inflammatory Activities : Preliminary investigations have hinted at its potential in these areas, although comprehensive studies are still required.

The mechanism of action for this compound likely involves its interaction with various receptors and enzymes within the body. Its binding affinity and activity at specific targets, such as serotonin and dopamine receptors, are crucial for its pharmacological effects. The compound’s ability to modulate neurotransmitter release could underpin its therapeutic potential in treating mood disorders and other CNS-related conditions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural diversity within the piperazine family and emphasizes the unique aspects of this compound:

Compound NameStructural FeaturesUnique Properties
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-aminePiperazine ring with dimethyl substitutionUsed in gene delivery systems
1-(4-Fluorophenyl)-piperazineSubstituted piperazineAntidepressant effects
4-(2-Methylphenyl)piperidinePiperidine ringAnalgesic properties

This table underscores how variations in structure can lead to differing biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • CNS Modulation : Research indicates that compounds similar to this compound can act as antagonists at histamine H3 receptors, which are implicated in various CNS disorders. Such antagonistic activity could lead to enhanced neurotransmitter release and improved cognitive function .
  • Antiviral Potential : A study exploring the antiviral properties of piperazine derivatives found that certain modifications could enhance efficacy against viral targets, suggesting a promising avenue for further investigation into this compound's potential as an antiviral agent .
  • Anticancer Research : Investigations into the anticancer properties of similar compounds have shown that they can induce apoptosis in cancer cells through specific receptor interactions, paving the way for potential therapeutic applications of this compound in oncology.

Q & A

Q. What are the most reliable synthetic routes for {3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine, and how can intermediates be validated?

Methodological Answer: The compound can be synthesized via multi-step alkylation and deprotection reactions. For example:

  • Step 1: React a dibenzyl-protected piperazine precursor (e.g., N,N-dibenzyl-4-(2-methylbenzyl)piperazine) with 1-bromo-3-chloropropane under reflux in acetonitrile to introduce the propyl chain .
  • Step 2: Deprotect the amine group using catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HCl/EtOH).
  • Validation: Confirm intermediates via ESI-MS (e.g., m/z 198 [M + H]+ for deprotected intermediates) and ¹H NMR (e.g., δ 2.8–3.2 ppm for piperazine protons, δ 1.6–1.8 ppm for propyl chain) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Mass Spectrometry (ESI-MS): Detect molecular ions (e.g., m/z 452 [M + H]+) to confirm molecular weight .
  • ¹H/¹³C NMR: Resolve stereochemistry and substituent positions. For example, aromatic protons from the 2-methylbenzyl group appear at δ 6.8–7.2 ppm, while piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers optimize purification protocols for this amine derivative?

Methodological Answer:

  • Flash Chromatography: Use silica gel with eluents like dichloromethane/methanol (9:1) for intermediates.
  • Prep-TLC: Isolate final products using CH₂Cl₂/MeOH/NH₄OH (90:9:1) to minimize polar impurities .
  • Recrystallization: Employ ethanol/water mixtures to enhance crystallinity and remove residual solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?

Methodological Answer:

  • SAR Studies: Replace the 2-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test binding affinity via radioligand assays (e.g., dopamine D2 receptors) .
  • Example: Bis-acridine analogs with piperazine linkers showed enhanced prion inhibition (IC₅₀ = 25 nM) due to optimized linker length and rigidity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Assign overlapping signals, such as distinguishing propyl chain protons from piperazine methylenes .
  • X-ray Crystallography: Confirm absolute configuration if chiral centers are present (e.g., R/S isomers in cyclohexyl derivatives) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuropharmacological potential?

Methodological Answer:

  • In Vitro:
    • Scrapie-infected neuroblastoma cells: Quantify PrPSc inhibition via Western blot .
    • HEK-293 cells expressing 5-HT1A/D2 receptors: Measure cAMP modulation .
  • In Vivo:
    • Apomorphine-induced climbing (mice): Assess antipsychotic activity (oral dosing, 10 mg/kg) .
    • Rotarod test: Evaluate motor side effects at therapeutic doses .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 h vs. overnight) for amine-aryl coupling at 140°C .
  • Catalytic Additives: Use CuI (5 mol%) or TEA to accelerate nucleophilic substitution .
  • Solvent Optimization: Switch from EtOH to DMF for better solubility of hydrophobic intermediates .

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (80:20) to resolve R/S isomers .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation to control stereochemistry .

Q. What computational tools predict binding modes to biological targets like serotonin transporters?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to 5-HT transporter homology models (PDB: 5I6X) .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Modeling (MOE): Identify critical interactions (e.g., hydrogen bonds with Asp98, π-stacking with Phe341) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine
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{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine

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